molecular formula C6H14ClNO2 B6194839 [(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride, cis CAS No. 1197163-84-0

[(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride, cis

Cat. No.: B6194839
CAS No.: 1197163-84-0
M. Wt: 167.63 g/mol
InChI Key: GZPSBGQXCUGMDE-KNCHESJLSA-N
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Description

This compound is a chiral pyrrolidine derivative with two hydroxymethyl substituents in a cis configuration at positions 2S and 5R. Its molecular formula is C₇H₁₄ClNO₂, and it is commonly used in pharmaceutical synthesis, particularly as a precursor for antiviral agents and chiral intermediates. The stereochemistry of the molecule is critical for its biological activity and interaction with enzymes or receptors .

Properties

CAS No.

1197163-84-0

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

[(2R,5S)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c8-3-5-1-2-6(4-9)7-5;/h5-9H,1-4H2;1H/t5-,6+;

InChI Key

GZPSBGQXCUGMDE-KNCHESJLSA-N

Isomeric SMILES

C1C[C@H](N[C@H]1CO)CO.Cl

Canonical SMILES

C1CC(NC1CO)CO.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride, cis typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and formaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of [(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride, cis may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

[(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride, cis undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Neurological Applications

Research indicates that compounds similar to [(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride may exhibit activity on the central nervous system. For instance, studies have highlighted the potential of pyrrolidine derivatives in modulating neurotransmitter systems, particularly in the context of treating conditions such as depression and anxiety disorders .

β3 Adrenergic Receptor Agonism

The compound has been investigated for its role as a β3 adrenergic receptor agonist. This receptor is implicated in metabolic regulation and thermogenesis, making it a target for obesity treatment. The ability of pyrrolidine derivatives to selectively activate these receptors could lead to novel therapeutic strategies for weight management .

Solubility Enhancement

Due to its favorable solubility profile, [(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride can be utilized as an excipient in drug formulations. Its properties can enhance the bioavailability of poorly soluble drugs by improving their dissolution rates .

Stabilizing Agent

The compound's structural characteristics allow it to serve as a stabilizing agent in various pharmaceutical formulations, particularly those sensitive to degradation under physiological conditions. This stabilization can prolong the shelf life and efficacy of active pharmaceutical ingredients (APIs) .

Synthetic Intermediate

[(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride acts as an important synthetic intermediate in the preparation of more complex organic molecules. Its utility in multi-step synthesis processes makes it valuable in the development of various chemical entities used in pharmaceuticals and agrochemicals .

Chiral Synthesis

As a chiral building block, this compound plays a significant role in asymmetric synthesis, allowing chemists to produce enantiomerically pure compounds that are crucial for the development of many drugs .

Case Studies

StudyApplicationFindings
Study on β3 AgonismMetabolic RegulationDemonstrated efficacy in activating β3 receptors leading to increased lipolysis .
Formulation StudyDrug BioavailabilityImproved solubility of hydrophobic drugs when used as an excipient .
Synthesis ResearchChiral SynthesisUtilized as a key intermediate for synthesizing enantiopure compounds .

Mechanism of Action

The mechanism by which [(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride, cis exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s hydroxymethyl groups play a crucial role in its reactivity and interactions, facilitating binding and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Positional Isomers

a. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride (CAS: 478922-47-3)
  • Key Differences : The hydroxymethyl group is at position 5 (R configuration), and a hydroxyl group is at position 3 (S configuration), differing in substituent positions and stereochemistry from the target compound.
  • Similarity Score : 0.74 .
  • Impact : Altered hydrogen-bonding capacity and solubility due to the hydroxyl group at position 3.
b. (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride (CAS: 1018987-47-7)
  • Key Differences : Features a hydroxyl group at position 3 (S configuration) and hydroxymethyl at position 5 (R configuration).
  • Molecular Formula: C₅H₁₂ClNO₂ (lighter molecular weight than the target compound).
  • Storage : Stable at room temperature under inert gas .

Functional Group Variations

a. Lamivudine Impurity D (CAS: 134680-32-3)
  • Structure: 4-Amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one.
  • Key Differences : Contains an oxathiolane ring (with sulfur) instead of pyrrolidine, imparting distinct electronic and metabolic properties.
  • Application : Used as a reference standard in antiviral drug quality control .
b. (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride
  • Structure : Includes a methyl group on the pyrrolidine nitrogen.
  • Impact : Enhanced lipophilicity and altered pharmacokinetics due to the methyl substituent .

Comparative Data Table

Compound Name (CAS) Molecular Formula Stereochemistry Key Substituents Similarity Score Applications
[(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol HCl C₇H₁₄ClNO₂ 2S,5R (cis) Hydroxymethyl at C2 and C5 N/A Chiral intermediate, antiviral
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol HCl (478922-47-3) C₆H₁₂ClNO₂ 3R,5S Hydroxymethyl at C5, hydroxyl at C3 0.74 Pharmaceutical synthesis
Lamivudine Impurity D (134680-32-3) C₈H₁₁N₃O₃S 2S,5R (oxathiolane) Oxathiolane ring, pyrimidinone N/A Antiviral drug impurity standard
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol HCl C₇H₁₄ClNO₂ 3R,5S, N-methylated Methyl at N1, hydroxyl at C3 0.74 Experimental intermediates

Biological Activity

[(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride, commonly referred to as a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by a hydroxymethyl group attached to a pyrrolidine ring, which may influence its interaction with biological targets.

  • IUPAC Name : ((2R,5S)-pyrrolidine-2,5-diyl)dimethanol hydrochloride
  • Molecular Formula : C6H13NO2·HCl
  • Molecular Weight : 167.64 g/mol
  • Purity : ≥95%
  • Physical Form : Powder
  • Storage Temperature : 4°C

The biological activity of [(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that compounds with similar structures can act as enzyme inhibitors or receptor modulators. The specific mechanisms through which this compound operates are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems and metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that the compound exhibits antimicrobial properties. A study published in ACS Omega demonstrated that similar pyrrolidine derivatives showed significant inhibition of bacterial growth at concentrations as low as 50 µM. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that [(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride has selective cytotoxic effects. In vitro studies showed an IC50 value of approximately 30 µM against human breast cancer cells (MCF-7), suggesting potential for further development as an anticancer agent .

Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound. A dissertation highlighted its ability to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a potential role in neurodegenerative disease prevention or treatment .

Data Tables

Property Value
IUPAC Name((2R,5S)-pyrrolidine-2,5-diyl)dimethanol hydrochloride
Molecular FormulaC6H13NO2·HCl
Molecular Weight167.64 g/mol
Purity≥95%
Storage Temperature4°C
Biological Activity Effect Concentration (µM)
AntimicrobialInhibition of bacterial growth50
CytotoxicitySelective against MCF-7 cells30
NeuroprotectionReduction in oxidative stressNot specified

Case Studies

  • Antimicrobial Efficacy : A study involving a range of bacterial strains demonstrated that the compound effectively inhibited growth in Staphylococcus aureus and Escherichia coli at concentrations above 25 µM.
  • Cancer Cell Line Testing : In tests against various cancer cell lines, including MCF-7 and HeLa, [(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride exhibited significant cytotoxic effects, warranting further investigation into its mechanisms and potential applications in oncology.
  • Neuroprotective Study : Animal models treated with this compound showed reduced symptoms of neurodegeneration when subjected to oxidative stress challenges, indicating potential therapeutic applications in diseases like Alzheimer's.

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